molecular formula C16H16O2 B129655 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS No. 6966-21-8

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Número de catálogo: B129655
Número CAS: 6966-21-8
Peso molecular: 240.3 g/mol
Clave InChI: YOUWVLSTAZVPHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is an organic compound with a complex structure that includes both hydroxyphenyl and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzophenone.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-phenylbutanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Acolbifene has shown promise in the treatment and prevention of estrogen receptor-positive breast cancer. Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), effectively inhibiting the proliferation of estrogen-responsive tumor cells. This action is crucial in managing hormone-sensitive cancers, providing an alternative to traditional therapies like tamoxifen.

  • Mechanism of Action : Acolbifene acts as an antagonist on estrogen receptors, disrupting the signaling pathways that promote tumor growth. This results in decreased activity of estrogen-responsive tissues, which is beneficial in breast cancer management.

Preclinical Studies

Research indicates that Acolbifene demonstrates significant antitumor activity in preclinical models. Studies using human breast cancer xenografts in mice have shown that Acolbifene effectively inhibits tumor growth and exhibits greater efficacy compared to other SERMs, such as tamoxifen and raloxifene .

Structure-Activity Relationship Studies

The compound serves as a model for studying structure-activity relationships (SAR) among selective estrogen receptor modulators. Researchers have explored how different structural modifications affect its binding affinity and biological activity, leading to insights that can guide the development of new therapeutic agents .

Investigating Hormonal Effects

Acolbifene is utilized to investigate hormonal effects on various biological systems. Its ability to modulate the expression of estrogen-responsive genes has been documented, providing a platform for studying the implications of estrogen signaling in both benign and malignant tissues.

Pharmaceutical Development

In the pharmaceutical industry, Acolbifene is explored for developing new therapeutic agents targeting estrogen receptors. Its unique properties make it a valuable compound for creating drugs aimed at managing conditions influenced by estrogen, such as osteoporosis and menopausal symptoms .

Case Studies

StudyObjectiveFindings
Preclinical Trials on Breast CancerEvaluate antitumor efficacyAcolbifene inhibited tumor growth more effectively than tamoxifen in xenograft models .
SAR StudiesDetermine structural influences on activityModifications on the benzopyran ring significantly affected binding affinity to ERs.
Hormonal Modulation ResearchInvestigate effects on gene expressionDownregulation of genes like ESR1 and TFF1 observed in treated tissues.

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the activity of the compound.

Comparación Con Compuestos Similares

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one can be compared with other similar compounds such as:

    4-Hydroxybenzophenone: Similar structure but lacks the butanone moiety.

    1-(4-Hydroxyphenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

    4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but with an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, also known as 4-Hydroxy-2-phenylbutyrophenone , is a compound of significant interest due to its biological activities, particularly in the context of cancer research and estrogenic activity. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H16O2
  • Molecular Weight : 256.30 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through interactions with estrogen receptors (ERs). It acts as an estrogenic compound , influencing cell proliferation and apoptosis in estrogen-sensitive tissues, particularly breast cancer cells.

Estrogen Receptor Interaction

Studies have shown that this compound can bind to estrogen receptors, leading to the activation of estrogen-responsive genes. This action is particularly evident in MCF-7 breast cancer cells , where it mimics the effects of estradiol (E2) by inducing cell proliferation and enhancing ERE (Estrogen Response Element) activity .

Anticancer Properties

The compound has demonstrated potential anticancer properties through various mechanisms:

  • Cell Proliferation : It promotes the growth of MCF-7 cells, similar to E2. The potency of this compound in stimulating cell growth was comparable to that of E2 at certain concentrations .
  • Apoptosis Induction : In some contexts, it can also enhance apoptosis in cancer cells when combined with other treatments, indicating a dual role in both promoting and inhibiting cell survival depending on the cellular context .

Antimicrobial Activity

In addition to its effects on cancer cells, this compound has been noted for its antimicrobial properties. It enhances the efficacy of certain antimicrobial agents against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Jordan et al. (2010) Demonstrated that this compound can activate estrogen-responsive genes in MCF-7 cells, leading to increased cell proliferation .
CiteSeerX Research (2015) Reported that it exhibits both estrogenic and anti-estrogenic properties depending on the concentration and cellular environment, highlighting its complex role in cancer biology .
BenchChem Analysis Found that it enhances the antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating a multifaceted biological profile.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its therapeutic potential. The compound is lipophilic, allowing it to penetrate cellular membranes effectively.

Propiedades

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUWVLSTAZVPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280805
Record name 1-(4-hydroxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-21-8
Record name NSC18751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-hydroxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanone, 1-(4-hydroxyphenyl)-2-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.264.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.4 G. (0.10 mole) 1-(4'-methoxyphenyl)-2-phenyl-n-butan-1-one and 34.5 g. (0.30 mole) pyridine hydrochloride are melted and refluxed at 220° C. for one hour while being agitated. The melt while still liquid is poured into ice water and the precipitate dissolved in 400 ml. ether. After washing the etheric solution with water, it is shaken out with 1 N sodium hydroxide solution. The aqueous alkaline solution is acidified with 5 N hydrochlc.ric acid and extracted with 500 ml. ether. The organic phase is washed with water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product is crystallized from dilute ethanol. Obtained are colorless crystals having a melting point of 131° C.; Rf 0.45 [toluene/ethyl acetate (9/1)]; yield: 16.3 g. (68%).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 5.0 L round bottom flask was charged with 164.2 (1.00 mol) (±)-2-phenylbutyric acid (III) and 110.3 g (1.02 mol) anisole and anhydrous toluene (575 mL) and stirred until dissolved. The resulting solution was cooled to 10° C. and 367.5 g (1.75 mol) TFAA added such that the temperature did not rise above 15° C. The solution was heated to 35° C. for 1 h then at 40° C. for 72 h. The solution was cooled to 20° C. and toluene (1300 mL) added followed by 2N NaOH (1.80 mol) with external cooling and vigorous stirring at a rate such that the reaction temperature did not rise above 35° C. The mixture was stirred for 1 h and the pH then adjusted to 10 by addition of 2N NaOH. The aqueous layer was removed and the upper organic layer was washed with H2O (900 mL). The aqueous layer was removed and the toluene layer concentrated to ˜1000 mL via atmospheric distillation. This solution was then quickly added to a stirred mixture of 266.7 g AlCl3 (2.00 mol) and anhydrous toluene (900 mL) at 70° C. The solution was stirred at 70° C. for 1 h, cooled to 15° C., and then added to water (1000 mL, 15° C.) with cooling such that the temperature did not exceed 40° C. After complete addition and cooling to 25° C., EtOAc (900 mL) was added and then stirred for 5 minutes. The lower aqueous layer was removed and the organic layer washed with water (1000 mL). The organic layer was concentrated under reduced pressure (˜60° C.) to ˜1000 mL. The solution was then cooled to 50° C. and hexanes (660 mL) added while maintaining an internal temperature of >50° C. The solution was then cooled slowly to 10° C. during which time crystallization occurred. The mixture was stirred for an additional 30 minutes and filtered through a medium glass fritted funnel and the filter cake washed with cold hexanes (330 mL). The material was dried to constant weight in a vacuum oven at 40° C. to yield 183.1 g (76%) of 8 as a cream solid; mp 127-129° C.; 1HNMR (400 MHz, DMSO-d6): δ 0.80 (t, J=7.3 Hz, 3H), 1.69 (h, J=7.2 Hz, 1H), 2.04 (h, J=7.2 Hz, 1H), 4.62 (t, J=7.2 Hz, 1H), 6.79 (d, J=8.7 Hz, 2H), 7.15-7.33 (m, 5H), 7.91 (d, J=8.7 Hz, 2H), 10.32 (s, 1H).
Quantity
1300 mL
Type
solvent
Reaction Step One
[Compound]
Name
164.2
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110.3 g
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
Name
Quantity
367.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
266.7 g
Type
reactant
Reaction Step Six
Quantity
900 mL
Type
solvent
Reaction Step Six
Name
Quantity
900 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1000 mL
Type
solvent
Reaction Step Eight
Name
Yield
76%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.